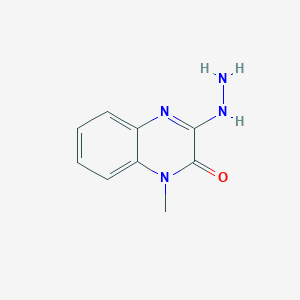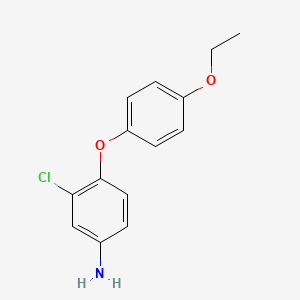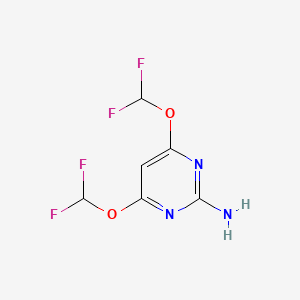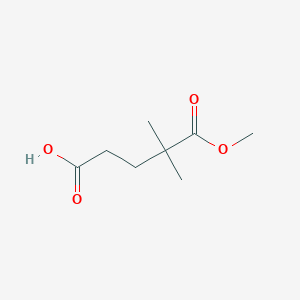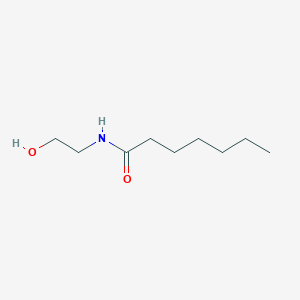
N-(2-Hydroxyethyl)heptanamide
描述
N-(2-Hydroxyethyl)heptanamide: is an organic compound with the molecular formula C9H19NO2 It is a secondary amide with a hydroxyl group attached to the ethyl chain
准备方法
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)heptanamide can be synthesized through the reaction of heptanoic acid with ethanolamine. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The raw materials, heptanoic acid and ethanolamine, are fed into the reactor along with the catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified using techniques such as distillation and chromatography.
化学反应分析
Types of Reactions: N-(2-Hydroxyethyl)heptanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)heptanamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxyethyl)heptanamine.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-(2-oxoethyl)heptanamide
Reduction: N-(2-hydroxyethyl)heptanamine
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: N-(2-Hydroxyethyl)heptanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used as a model compound to study the behavior of amides and hydroxyl-containing molecules in biological systems.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the solubility of hydrophobic compounds.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)heptanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and amide bond play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to modulation of their activity.
相似化合物的比较
- N-(2-Hydroxyethyl)hexanamide
- N-(2-Hydroxyethyl)octanamide
- N-(2-Hydroxyethyl)nonanamide
Comparison: N-(2-Hydroxyethyl)heptanamide is unique due to its specific chain length and the presence of both a hydroxyl group and an amide bond. Compared to its analogs with different chain lengths, it exhibits distinct physical and chemical properties, such as solubility, melting point, and reactivity. These differences make it suitable for specific applications where other compounds may not be as effective.
属性
IUPAC Name |
N-(2-hydroxyethyl)heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-9(12)10-7-8-11/h11H,2-8H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNSXQUYLMMDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560541 | |
| Record name | N-(2-Hydroxyethyl)heptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23054-50-4 | |
| Record name | N-(2-Hydroxyethyl)heptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)
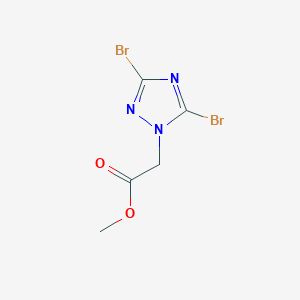
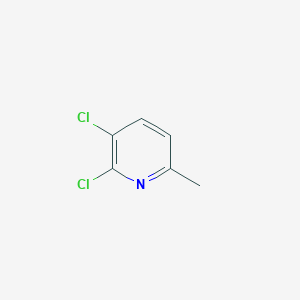
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
